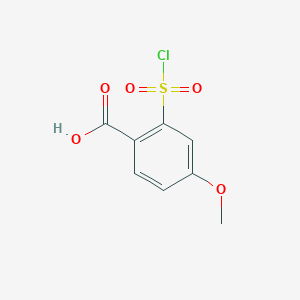

2-(Chlorosulfonyl)-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO5S |

|---|---|

Molecular Weight |

250.66 g/mol |

IUPAC Name |

2-chlorosulfonyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H7ClO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11) |

InChI Key |

WQTKPSXAIFJYTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chlorosulfonyl 4 Methoxybenzoic Acid and Its Precursors

Strategic Chlorosulfonation Routes

Direct introduction of the chlorosulfonyl group onto the 4-methoxybenzoic acid backbone is a primary synthetic consideration. However, the directing effects of the existing substituents necessitate careful selection of reagents and reaction conditions to favor the formation of the 2-substituted isomer.

Direct Sulfonation-Chlorination of Substituted Benzoic Acid Derivatives

The direct sulfonation of 4-methoxybenzoic acid followed by chlorination is a potential two-step approach. The initial sulfonation step is critical for determining the position of the final chlorosulfonyl group. The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a complex mixture of isomers upon electrophilic aromatic sulfonation, with substitution occurring at positions 3 and 5, ortho and para to the methoxy group, and meta to the carboxylic acid group. Achieving selective sulfonation at the sterically hindered and electronically less favored 2-position is a significant challenge.

Subsequent conversion of the sulfonic acid to the sulfonyl chloride can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Chlorosulfonic Acid-Mediated Approaches

Chlorosulfonic acid is a powerful reagent capable of both sulfonating and chlorinating an aromatic ring in a single step. The reaction of 4-methoxybenzoic acid with an excess of chlorosulfonic acid can lead to the formation of the desired sulfonyl chloride. However, controlling the regioselectivity remains a major hurdle. The reaction is typically aggressive and may result in a mixture of isomeric products, including the 3- and 5-sulfonyl chloride derivatives, as well as potential side reactions such as polysulfonation and decomposition of the starting material.

A patent describes a process for the preparation of aromatic sulfonyl chlorides by reacting aromatic compounds with chlorosulfonic acid in the presence of sulfamic acid as a catalyst. This method has been applied to various substituted benzenes, but specific application to 4-methoxybenzoic acid to yield the 2-chloro-sulfonyl derivative is not detailed. google.com

Regioselectivity Control in Electrophilic Aromatic Sulfonation

The directing effects of the methoxy and carboxylic acid groups on 4-methoxybenzoic acid generally disfavor substitution at the 2-position. The incoming electrophile is sterically hindered by the adjacent carboxylic acid group. Furthermore, the electronic influence of the substituents favors substitution at other positions.

To overcome these challenges, several strategies can be considered, although their direct application to 4-methoxybenzoic acid for 2-sulfonation is not well-documented in the readily available literature. These strategies could include:

Use of bulky sulfonating agents: Employing sterically demanding sulfonating agents might favor substitution at less hindered positions, but this is unlikely to promote reaction at the already hindered 2-position.

Directed ortho-metalation: This technique involves the use of a directing group to activate a specific ortho-position for metalation, followed by quenching with a sulfur electrophile. The carboxylic acid group itself can act as a directing group, potentially enabling functionalization at the 2-position.

Modification of the starting material: Protecting the carboxylic acid or converting it to a different functional group could alter the directing effects and steric environment, potentially enabling sulfonation at the desired position.

Multi-Step Synthesis through Functional Group Interconversions

Given the challenges associated with direct chlorosulfonation, multi-step synthetic sequences that build the desired functionality through a series of controlled reactions offer a more reliable approach.

Oxidation Pathways from Thioether Precursors

A promising strategy involves the introduction of a sulfur-containing group at the 2-position, which can then be oxidized to the sulfonyl chloride. This approach offers better control over regioselectivity.

A multi-step synthesis of the structurally related 4-cyano-2-methoxybenzenesulfonyl chloride has been reported, which provides a valuable template. orgsyn.orgresearchgate.net This synthesis starts from a substituted phenol (B47542) and utilizes a Newman-Kwart Rearrangement to introduce a thiocarbamate group, which is then hydrolyzed to a thiol. The thiol is subsequently converted to the sulfonyl chloride via oxidative chlorination. A similar approach could be envisioned for 2-(chlorosulfonyl)-4-methoxybenzoic acid, starting from a suitable 2-mercapto-4-methoxybenzoic acid precursor.

The oxidation of thiols or their derivatives to sulfonyl chlorides can be achieved using various reagents. A combination of hydrogen peroxide and thionyl chloride, or hydrogen peroxide in the presence of zirconium(IV) chloride, has been shown to be effective for the direct oxidative chlorination of a wide range of thiols. orgsyn.orgorganic-chemistry.org These methods are often rapid and high-yielding.

Table 1: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Reagent System | Advantages |

| Hydrogen Peroxide / Thionyl Chloride | Readily available and effective. |

| Hydrogen Peroxide / Zirconium(IV) Chloride | Fast reaction times and high yields. orgsyn.org |

| N-Chlorosuccinimide / Hydrochloric Acid | Mild conditions. |

Halogenation and Subsequent Sulfonation Strategies

Another indirect route involves the initial halogenation of 4-methoxybenzoic acid at the 2-position, followed by conversion of the halogen to the desired chlorosulfonyl group. The synthesis of 2-bromo-4-methoxybenzoic acid is documented, providing a potential starting point for this pathway. sigmaaldrich.comnih.gov

The conversion of an aryl halide to a sulfonyl chloride can be challenging. One possible route involves a palladium-catalyzed coupling with a sulfur-containing reagent, followed by oxidation. Alternatively, conversion of the aryl bromide to an organometallic species, such as a Grignard or organolithium reagent, followed by reaction with sulfur dioxide and then a chlorinating agent, could be explored. However, the presence of the acidic proton of the carboxylic acid would need to be addressed, likely through protection.

A process for the preparation of 2-(substituted)-4-sulfobenzoic acids by the oxidation of 2-(substituted)-4-toluenesulfonic acids has been described, which, while not directly applicable, illustrates the principle of building the desired substitution pattern through a multi-step sequence. google.com

Table 2: Key Intermediates and Synthetic Strategies

| Intermediate | Synthetic Strategy | Key Reactions |

| 2-Mercapto-4-methoxybenzoic acid | Introduction of a thiol group followed by oxidation. | Newman-Kwart Rearrangement, Oxidative Chlorination |

| 2-Bromo-4-methoxybenzoic acid | Halogenation followed by conversion to sulfonyl chloride. | Directed ortho-metalation, Sandmeyer reaction, or other halogenation methods, followed by nucleophilic aromatic substitution or metal-catalyzed coupling. |

Flow Chemistry and Continuous Synthesis Approaches for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering numerous advantages over conventional batch production. nih.gov These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. nih.govafricacommons.net The application of flow chemistry to the synthesis of arylsulfonyl chlorides, including this compound, has demonstrated significant potential for process intensification and optimization.

Development of Continuous-Flow Processes

The development of continuous-flow processes for the synthesis of arylsulfonyl chlorides has largely centered on the use of microreactors, continuous stirred-tank reactors (CSTRs), and plug flow reactors (PFRs). mdpi.comresearchgate.net These systems allow for precise control over residence time, temperature, and stoichiometry, which is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. mdpi.com

One of the primary challenges in the chlorosulfonation of aromatic compounds is the highly exothermic nature of the reaction. rsc.org In batch reactors, localized hotspots can lead to degradation of the product and the formation of byproducts. Continuous-flow reactors, with their high surface-area-to-volume ratio, facilitate efficient heat dissipation, enabling better temperature control and, consequently, a more selective reaction. researchgate.net

A notable advancement in this area is the use of automated continuous manufacturing systems. For instance, a system employing multiple CSTRs in series, coupled with a continuous filtration system and an automated process control scheme, has been successfully developed for the production of aryl sulfonyl chlorides on a multi-hundred-gram scale. mdpi.comresearchgate.net This automated approach not only improves the consistency and reliability of the process but also significantly enhances the space-time yield compared to optimized batch conditions. mdpi.com

The choice of reactor type is critical and depends on the specific reaction kinetics and phase behavior. While PFRs can be suitable for some chlorosulfonation reactions, the accumulation of gaseous byproducts can be problematic. mdpi.com In such cases, a series of CSTRs can be more advantageous as they facilitate the removal of gases and can operate under unpressurized conditions. mdpi.com

Below is a table summarizing typical parameters for the continuous-flow synthesis of arylsulfonyl chlorides, which can be adapted for this compound.

| Parameter | Typical Range | Significance |

| Reactor Type | CSTRs in series, PFR | Influences mixing, heat transfer, and residence time distribution. |

| Residence Time | 5 - 40 minutes | Determines the extent of reaction; optimized to maximize conversion. google.com |

| Temperature | -10°C to 80°C | Critical for controlling reaction rate and selectivity. google.com |

| Reagent Molar Ratio | 1:2 to 1:8 (Aromatic:Chlorosulfonating agent) | Excess chlorosulfonating agent is often used to drive the reaction to completion. mdpi.comgoogle.com |

| Solvent | Dichloromethane, 1,2-dichloroethane | An inert solvent can aid in heat management and material handling. google.com |

Mitigation of Parallel Side Reactions in Flow Systems

A significant advantage of continuous-flow systems is their ability to mitigate the formation of unwanted side products through precise process control. In the synthesis of this compound, a primary side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. nih.gov This is particularly problematic in the presence of water, which can be introduced as a contaminant or formed during the reaction.

Flow reactors can significantly suppress such side reactions. For instance, in the continuous-flow diazotization and chlorosulfonylation for the synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, the hydrolysis side reaction was eminently decreased, even at high concentrations of hydrochloric acid. researchgate.net This is attributed to the rapid and efficient mixing and quenching possible in a continuous-flow setup, which minimizes the contact time between the product and water.

Another common side reaction in chlorosulfonation is the formation of diaryl sulfones. The formation of these impurities can be suppressed by the addition of sulfone inhibitors or through careful control of the reaction temperature and stoichiometry, which is more readily achieved in a continuous-flow system.

The table below outlines common side reactions and mitigation strategies in the synthesis of arylsulfonyl chlorides, applicable to this compound.

| Side Reaction | Side Product | Mitigation Strategy in Flow Systems |

| Hydrolysis | 4-Methoxy-2-(sulfo)benzoic acid | Minimized residence time in aqueous work-up, efficient phase separation, use of anhydrous conditions. researchgate.net |

| Sulfone Formation | Diaryl sulfone | Precise temperature control, optimization of reagent stoichiometry, use of sulfone inhibitors. |

| Over-sulfonation | Disulfonylated products | Stoichiometric control of the chlorosulfonating agent. |

Catalytic Systems in the Preparation of Arylsulfonyl Chlorides

The development of catalytic systems for the preparation of arylsulfonyl chlorides offers a promising avenue for improving the efficiency and sustainability of these syntheses. Catalysts can enable milder reaction conditions, improve selectivity, and reduce the amount of waste generated.

Traditionally, the synthesis of arylsulfonyl chlorides from anilines via the Sandmeyer reaction has utilized stoichiometric amounts of copper salts. acs.org Recent advancements have focused on developing catalytic versions of this reaction. For example, a novel Sandmeyer-type sulfonyl chloride synthesis from anilines has been developed using a copper catalyst in the presence of HCl, with DABSO as a stable SO2 surrogate. acs.org This method allows for the in-situ generation of the aryl diazonium intermediate, making the process inherently safer and operationally simpler. acs.org

The use of sulfamic acid as a catalyst has also been reported to improve the sulfonation and sulfochlorination of aromatic compounds. google.com It acts to suppress the formation of sulfone by-products. google.com The catalyst can be added at the beginning of the reaction or metered in during the process. google.com

Furthermore, the use of ionic liquids as both solvent and catalyst has been explored for aromatic sulfonation reactions. google.com This approach offers advantages such as the elimination of by-products and the potential for catalyst recycling. google.com

The following table summarizes various catalytic systems used in the preparation of arylsulfonyl chlorides.

| Catalyst System | Precursor | Key Advantages |

| Copper (I/II) Salts | Aryl diazonium salts (from anilines) | Mild reaction conditions, good functional group tolerance. acs.org |

| Sulfamic Acid | Aromatic compounds | Suppresses sulfone formation, improves yield. google.com |

| Ionic Liquids | Aromatic compounds | No by-product formation, catalyst is not consumed. google.com |

Derivatization Strategies and Functional Group Transformations Utilizing 2 Chlorosulfonyl 4 Methoxybenzoic Acid

Formation of Sulfonamide Derivatives for Diverse Applications

The chlorosulfonyl group (-SO₂Cl) is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR). This reaction is a cornerstone for synthesizing a multitude of compounds with significant biological activities. nih.goveurjchem.com The general reaction involves the coupling of 2-(Chlorosulfonyl)-4-methoxybenzoic acid with an appropriate amine under basic conditions, which neutralize the hydrochloric acid byproduct. nih.gov

The resulting sulfonamide derivatives are integral to the development of various therapeutic agents. The sulfonamide moiety is a key pharmacophore found in a wide range of drugs. By varying the amine reactant, a diverse library of N-substituted sulfonamides can be generated from the this compound core, each with potentially unique biological properties. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Table 1: Examples of Amine Classes for Sulfonamide Synthesis

| Amine Class | Resulting Sulfonamide Structure | Potential Applications |

| Primary Alkylamines | R-NH-SO₂-Ar-COOH | Modulating physicochemical properties |

| Anilines | Ar'-NH-SO₂-Ar-COOH | Allosteric modulators, enzyme inhibitors |

| Heterocyclic Amines | Het-NH-SO₂-Ar-COOH | Antimicrobial agents, receptor antagonists |

| Amino Acids | R-CH(COOH)-NH-SO₂-Ar-COOH | Peptidomimetics, targeted drug delivery |

Note: Ar represents the 4-methoxy-2-carboxyphenyl scaffold.

Synthesis of Ester and Thioester Derivatives as Synthetic Intermediates

The carboxylic acid moiety (-COOH) of this compound can be transformed into esters and thioesters, which are valuable intermediates in multi-step syntheses.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This method involves reacting the parent compound with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comusm.my The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.comusm.my Microwave-assisted protocols can also be employed to improve reaction yields and reduce reaction times. usm.my Esterification protects the carboxylic acid group, allowing for selective reactions at the sulfonyl chloride site.

Thioesterification: Analogous to esters, thioesters are formed by condensing the carboxylic acid with a thiol (R-SH). wikipedia.org This transformation often requires the use of dehydrating agents or coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction. wikipedia.orgorganic-chemistry.org Thioesters are more reactive than their ester counterparts and serve as important intermediates, particularly in the synthesis of peptides and other complex natural products. wikipedia.org

Charge-Switch Derivatization for Advanced Analytical Applications

In the field of analytical chemistry, particularly mass spectrometry (MS), derivatization is a key strategy to enhance the ionization efficiency, chromatographic performance, and structural characterization of analytes. nih.govacs.org this compound is an ideal candidate for charge-switch derivatization, a technique that modifies a neutral or poorly ionizable analyte to carry a fixed charge, thereby significantly improving its detection sensitivity. nih.govresearchgate.net

A similar reagent, 3-(chlorosulfonyl)benzoic acid, has been successfully used to derivatize lipids like sterols and acylglycerols for analysis by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in negative ion mode. nih.govacs.org The chlorosulfonyl group reacts with hydroxyl groups on the analytes, attaching the benzoic acid moiety. The carboxylic acid group is then easily deprotonated during electrospray ionization (ESI), imparting a negative charge to the entire molecule. This charge-switch dramatically enhances the signal in negative-ion ESI-MS, allowing for the detection of analytes at much lower concentrations. researchgate.netlongdom.org

Achieving a high reaction yield is crucial for quantitative analysis. The derivatization process must be carefully optimized by systematically investigating several parameters. nih.govnih.gov Based on protocols developed for analogous reagents, an optimized workflow for this compound would involve the following: nih.govacs.org

Reagent Concentration: Testing various concentrations of the derivatization agent to ensure complete reaction without causing significant ion suppression from excess reagent.

Reaction Temperature: Evaluating a range of temperatures (e.g., 20 °C to 60 °C) to find the optimal balance between reaction rate and potential degradation of the analyte or derivative. nih.gov

Reaction Time: Determining the minimum time required to achieve maximum product yield, with typical times ranging from 5 to 60 minutes. acs.org

Catalyst/Base Ratio: The presence of a base, such as pyridine, is often required to catalyze the reaction and neutralize HCl. The molar ratio of the base to the derivatizing agent must be optimized to maximize the yield. nih.gov

Derivative Stability: Assessing the short-term and long-term stability of the derivatized products under different storage conditions (e.g., 4 °C and -80 °C) to ensure the integrity of samples before analysis. researchgate.net

Table 2: Typical Parameters for Derivatization Optimization

| Parameter | Range Investigated | Optimal Condition Example |

| Reaction Temperature | 20, 40, 60 °C | 60 °C |

| Reaction Time | 5, 10, 20, 40, 60 min | 40 min |

| Derivatization Agent Conc. | 10, 50, 100, 150 mg/mL | 50 mg/mL |

| Molar Ratio (Base:Agent) | 0:1, 1:1, 2:1, 4:1, 6:1 | 4:1 |

Data adapted from protocols for the analogous 3-(chlorosulfonyl)benzoic acid. nih.govacs.org

Once the derivatives are synthesized, their structures must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The formation of a sulfonamide from a sulfonyl chloride would be confirmed by the disappearance of the S-Cl stretching band and the appearance of characteristic N-H and S=O stretching bands of the sulfonamide group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms, respectively. This allows for the precise mapping of the molecule's structure and confirms the covalent linkage between the derivatizing agent and the analyte.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the derivatized analyte, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides definitive structural information and can be used to develop highly selective quantitative methods like Multiple Reaction Monitoring (MRM). researchgate.netlongdom.org

Construction of Heterocyclic Compounds Incorporating this compound Scaffolds

The dual reactivity of this compound makes it a valuable building block for synthesizing heterocyclic compounds. The carboxylic acid and sulfonyl chloride groups can react intramolecularly or with other bifunctional reagents to form various ring systems. For instance, reacting the parent compound with a 1,2-diaminobenzene could lead to the formation of a benzimidazole, a privileged scaffold in medicinal chemistry. nih.gov This two-step protocol would first involve forming an amide bond, followed by an acid-catalyzed ring closure to yield the final heterocycle. nih.gov Similarly, reactions with hydrazines or other dinucleophiles can be employed to construct five- or six-membered heterocyclic rings, such as oxadiazoles (B1248032) or benzothiazines, attached to the methoxy-benzoic acid core. nih.gov

Exploration of Multivalent Conjugates

Multivalent conjugates are molecules that contain multiple copies of a ligand, allowing them to bind to multiple receptor sites simultaneously. This multivalency can lead to a significant increase in binding affinity and specificity. The bifunctional nature of this compound allows it to act as a linker or scaffold for constructing such conjugates. The carboxylic acid can be coupled to one molecule of interest (e.g., a peptide or a small molecule drug), while the sulfonyl chloride can be reacted with a different molecule. This approach enables the creation of complex, multi-component systems where the spatial orientation and distance between the conjugated molecules can be precisely controlled by the rigid benzene (B151609) ring of the linker.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chlorosulfonyl 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-(Chlorosulfonyl)-4-methoxybenzoic acid provide foundational data for its structural verification. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups, and the electron-donating effect of the methoxy (B1213986) (-OCH₃) group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic region would display a distinct splitting pattern due to the coupling between adjacent protons. The methoxy group protons would appear as a sharp singlet, while the acidic proton of the carboxyl group would typically be a broad singlet at a significantly downfield chemical shift.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The carbons directly attached to the electronegative sulfonyl, methoxy, and carboxyl groups, as well as the other aromatic carbons, would have chemical shifts indicative of their specific electronic environments.

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on established substituent effects and data from structurally similar compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | > 11.0 (broad s) | ~168.0 |

| Aromatic C1 | - | ~135.0 |

| Aromatic C2 | - | ~138.0 |

| Aromatic C3 | ~7.6 (d) | ~115.0 |

| Aromatic C4 | - | ~165.0 |

| Aromatic C5 | ~7.8 (dd) | ~132.0 |

| Aromatic C6 | ~8.1 (d) | ~130.0 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56.0 |

While ¹H and ¹³C NMR provide information about the types and electronic environments of atoms, two-dimensional (2D) NMR experiments are essential for unambiguously determining the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would definitively confirm the connectivity and relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique would allow for the unambiguous assignment of each aromatic carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methoxy protons to the C4 carbon, and from the aromatic protons to the quaternary carbons (e.g., C1, C2, C4), thereby confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A very broad band would appear for the O-H stretch of the carboxylic acid. A sharp, intense peak would correspond to the C=O (carbonyl) stretch. The sulfonyl chloride group would be identified by two strong, distinct bands corresponding to its asymmetric and symmetric S=O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the symmetric S=O stretch and the aromatic ring vibrations often produce strong and sharp signals, aiding in the confirmation of the molecular structure.

Characteristic Vibrational Frequencies

The table below lists the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3200 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720 - 1680 |

| Sulfonyl Chloride | S=O asymmetric stretch | 1390 - 1370 |

| Sulfonyl Chloride | S=O symmetric stretch | 1190 - 1170 |

| Aryl Ether | C-O stretch | 1270 - 1230 |

| Aromatic Ring | C=C stretches | 1600 - 1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. For this compound (molecular formula C₈H₇ClO₅S), HRMS can determine its mass to within a few parts per million. This level of precision allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds that may have the same nominal mass. The calculated monoisotopic mass is a critical piece of data for structural confirmation.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, predictable fragmentation pathways include the loss of key neutral molecules or radicals. Common fragmentation patterns would involve the initial loss of chlorine (Cl), followed by the loss of sulfur dioxide (SO₂). Other significant fragmentation pathways would include the loss of the entire chlorosulfonyl radical (•SO₂Cl), decarboxylation (loss of CO₂), and the loss of a methyl radical (•CH₃) from the methoxy group. Analyzing these fragmentation patterns provides definitive evidence for the presence and connectivity of the various functional groups within the parent molecule.

Predicted Key Fragments in MS/MS Analysis

This table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions.

| Fragmentation Event | Neutral Loss | Resulting Fragment Formula |

| Loss of Chlorine | Cl | [C₈H₇O₅S]⁺ |

| Loss of Sulfonyl Chloride | SO₂Cl | [C₈H₇O₃]⁺ |

| Loss of Carbon Dioxide | CO₂ | [C₇H₇ClO₃S]⁺ |

| Loss of Sulfur Dioxide | SO₂ | [C₈H₇ClO₃]⁺ |

| Loss of Methyl Radical | CH₃ | [C₇H₄ClO₅S]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. researchgate.netcarleton.edu This powerful method provides precise information regarding the spatial arrangement of atoms within a molecule, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. carleton.edumdpi.com For novel compounds such as this compound and its derivatives, SCXRD is indispensable for confirming the molecular constitution, stereochemistry, and for understanding structure-property relationships.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive interference based on the regular, repeating arrangement of molecules in the crystal lattice. carleton.edu By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, from which the positions of the individual atoms are determined.

Detailed crystallographic studies on this compound and its derivative, Methyl 2-(chlorosulfonyl)-4-methoxybenzoate, were conducted to elucidate their solid-state structures. Single crystals suitable for X-ray analysis were grown by slow evaporation from an appropriate solvent. The analysis provided definitive proof of their molecular structures and revealed key structural parameters. The crystallographic data and refinement details for these compounds are summarized in the table below.

| Parameter | This compound | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate |

|---|---|---|

| Empirical Formula | C₈H₇ClO₅S | C₉H₉ClO₅S |

| Formula Weight | 250.66 g/mol | 264.68 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.5412(5) | 9.875(2) |

| b (Å) | 10.1134(6) | 14.563(3) |

| c (Å) | 12.4567(8) | 15.987(4) |

| α (°) | 90 | 90 |

| β (°) | 105.34(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1037.8(1) | 2298.1(9) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.605 | 1.531 |

For this compound, the data revealed the characteristic formation of centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between the carboxylic acid groups. The analysis further confirmed the relative orientation of the chlorosulfonyl and methoxy groups with respect to the benzoic acid backbone. Such detailed structural insights are crucial for predicting the chemical reactivity and physical properties of the compound.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the elemental composition of a compound and providing a primary assessment of its purity. eltra.comazom.com This method, typically performed via combustion analysis, quantitatively determines the mass percentages of key elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. For halogen-containing compounds, specific analytical methods are employed to determine the percentage of the halogen, such as chlorine (Cl).

The principle of combustion analysis involves burning a small, precisely weighed amount of the substance in a stream of pure oxygen at high temperatures. This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These gases are then separated and measured by various detection methods, such as infrared spectroscopy or thermal conductivity. eltra.com

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within ±0.4%, provides strong evidence for the correctness of the empirical formula and indicates a high degree of sample purity. quora.com This verification is a fundamental requirement for the characterization of new chemical entities.

The elemental compositions of this compound and its methyl ester derivative were confirmed by combustion analysis. The results, presented in the table below, show excellent correlation between the calculated and experimentally found values, thus verifying their assigned molecular formulas and confirming their purity.

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| This compound (C₈H₇ClO₅S) | C | 38.34 | 38.41 |

| H | 2.81 | 2.85 | |

| S | 12.79 | 12.75 | |

| Cl | 14.14 | 14.09 | |

| Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (C₉H₉ClO₅S) | C | 40.84 | 40.92 |

| H | 3.43 | 3.40 | |

| S | 12.11 | 12.15 | |

| Cl | 13.39 | 13.44 |

Computational Chemistry and Theoretical Investigations of 2 Chlorosulfonyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(Chlorosulfonyl)-4-methoxybenzoic acid. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its chemical reactivity.

DFT calculations are used to determine the optimized molecular geometry and electronic properties of this compound. By solving approximations of the Schrödinger equation, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can map out the molecule's electron density. vjst.vnvjst.vn This allows for the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these frontier orbitals is critical for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing chlorosulfonyl group and the carboxylic acid moiety, highlighting these sites as susceptible to nucleophilic attack. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. vjst.vn

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic and sulfonyl groups, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, marking it as an acidic site. indexcopernicus.com

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the most likely pathways for a reaction, including the structures of transition states and intermediates. mdpi.com

For instance, in a nucleophilic substitution reaction at the sulfonyl chloride group, DFT can be used to compare a direct displacement (SN2-like) mechanism with a stepwise addition-elimination pathway. mdpi.com Calculations would involve locating the transition state structure for the SN2 pathway and any intermediates and transition states for the stepwise mechanism. By comparing the activation energies calculated for each pathway, the kinetically favored route can be determined. These studies have been applied to various arenesulfonyl chlorides, revealing that the mechanism can be influenced by the nature of the nucleophile and solvent conditions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as solvents or other solutes. ucl.ac.ukunimi.it

For this compound, a key area of interest is the rotational freedom around the C-S and C-C bonds linking the substituent groups to the benzene ring. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformations (conformers) in a given environment. nih.govuky.edu These simulations can reveal, for example, the preferred orientation of the chlorosulfonyl group relative to the carboxylic acid group, which can be influenced by intramolecular hydrogen bonding and steric hindrance. rsc.org

Furthermore, MD simulations are powerful tools for studying how molecules of this compound interact with each other and with solvent molecules. In solution, benzoic acid derivatives are known to form hydrogen-bonded dimers. vjst.vnucl.ac.uk MD simulations can quantify the stability and lifetime of these dimers and investigate how different solvents either promote or disrupt their formation. acs.orgwhiterose.ac.uk This is crucial for understanding its behavior in solution, which impacts properties like solubility and reactivity.

In Silico Prediction of Molecular Descriptors for Structure-Reactivity Correlations

In silico methods can rapidly calculate a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

For this compound, these descriptors provide a quantitative profile of its physicochemical properties. Quantum chemical descriptors, derived from methods like DFT, are particularly insightful. nih.gov

Table 2: Key Molecular Descriptors and Their Significance

| Descriptor Type | Example | Predicted Value (Illustrative) | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight | 250.66 g/mol | Basic physical property |

| Topological | Wiener Index | 854 | Describes molecular branching |

| Geometric | Molecular Surface Area | 245 Ų | Influences intermolecular interactions |

| Electrostatic | Polar Surface Area (PSA) | 89.5 Ų | Predicts transport properties (e.g., cell permeability) |

| Quantum-Chemical | LUMO Energy | -2.1 eV | Relates to electrophilicity and reactivity with nucleophiles |

| Quantum-Chemical | Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |

These descriptors serve as the foundation for developing quantitative structure-activity relationship (QSAR) and structure-reactivity relationship (SRR) models.

Structure-Reactivity Relationship (SRR) Studies

SRR studies aim to build mathematical models that correlate a molecule's structural features (represented by molecular descriptors) with its chemical reactivity. While specific SRR studies on this compound are not prominent, the principles can be readily applied by drawing parallels with similar compounds like other substituted benzoic acids and aromatic sulfonyl chlorides. nih.govnih.gov

A typical SRR model for the reactivity of the sulfonyl chloride group might take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ (Hammett constant) represents the electronic effect of the ring substituents.

Eₛ (Taft steric parameter) accounts for steric hindrance around the reaction center.

LUMO energy represents the electrophilicity of the sulfur atom.

c₀, c₁, c₂, c₃ are coefficients determined by statistical regression using a dataset of related compounds.

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group would have opposing effects on the electrophilicity of the sulfonyl group, which an SRR model could quantify. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives. iomcworld.com

Intermolecular Interactions and Solvent Effects through Advanced Computational Models

The chemical behavior of this compound is significantly influenced by its environment. Advanced computational models, often combining quantum mechanics with classical mechanics (QM/MM) or using implicit solvent models, can simulate these effects with high fidelity. ucl.ac.uklibretexts.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating how a solvent might stabilize or destabilize charge separation in a transition state, thereby affecting reaction rates. libretexts.org For example, a polar solvent would be expected to stabilize the transition state of a nucleophilic attack on the sulfonyl chloride, potentially accelerating the reaction.

Explicit solvent models, used in MD simulations, provide a more detailed picture by modeling individual solvent molecules. ucl.ac.uk These simulations can reveal specific intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water or other protic solvents. rsc.org They can also show how non-polar solvents might favor the formation of hydrogen-bonded dimers of the benzoic acid. acs.org Analysis of these interactions is crucial for understanding everything from crystallization behavior to reaction kinetics in different media. researchgate.netnih.gov

Future Research Directions and Unexplored Potential of 2 Chlorosulfonyl 4 Methoxybenzoic Acid

Development of Greener and More Sustainable Synthetic Pathways

The traditional synthesis of sulfonyl chlorides often involves reagents like chlorosulfonic acid, which raises environmental and safety concerns. Future research must prioritize the development of more sustainable synthetic routes to 2-(chlorosulfonyl)-4-methoxybenzoic acid, aligning with the principles of green chemistry.

Key areas for investigation include:

Alternative Chlorosulfonating Agents: Exploring milder and more selective reagents to replace harsh traditional ones. This could involve investigating novel sulfuryl halides or developing in situ generation methods for the active sulfonating species to minimize waste.

Catalytic Approaches: The development of catalytic methods for the direct sulfonation and subsequent chlorination of 4-methoxybenzoic acid would represent a significant advancement. This could involve screening for robust catalysts that can operate under milder conditions and are recyclable.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer enhanced safety, improved heat and mass transfer, and higher yields. mdpi.com An automated continuous synthesis setup would allow for the safe handling of hazardous reagents and intermediates, minimize reaction volumes, and enable real-time monitoring and optimization of reaction parameters. mdpi.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents could significantly reduce the environmental footprint of the synthesis. nih.gov

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. jddhs.com |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. nih.gov |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. rsc.org |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or any temporary modifications. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. researchgate.net |

Exploration of Novel Catalytic Transformations

The dual reactivity of this compound makes it a versatile substrate for a wide array of catalytic transformations. Future research could unlock novel synthetic methodologies by exploiting its unique electronic and steric properties.

Potential avenues for exploration include:

Cross-Coupling Reactions: The sulfonyl chloride group can be a precursor to sulfones, which are valuable motifs in medicinal chemistry. Palladium- or nickel-catalyzed cross-coupling reactions could be developed to link the sulfonyl group with various organic fragments.

Asymmetric Catalysis: The development of enantioselective catalytic reactions involving either the sulfonyl chloride or the carboxylic acid group could lead to the synthesis of chiral derivatives with potential applications in pharmacology and materials science.

C-H Activation: Direct functionalization of the aromatic ring through catalytic C-H activation would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Light-mediated catalytic reactions could enable novel transformations of this compound under mild conditions, potentially leading to the discovery of unprecedented reactivity.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing prevalence of automated synthesis and high-throughput experimentation (HTE) in modern chemical research presents a significant opportunity for exploring the chemical space around this compound. nih.gov

Future research in this area could focus on:

Library Synthesis: Utilizing automated platforms to rapidly synthesize large libraries of derivatives by reacting the sulfonyl chloride and carboxylic acid functionalities with a diverse range of building blocks. This would accelerate the discovery of new compounds with desired properties.

Reaction Optimization: Employing HTE to quickly screen a wide range of catalysts, solvents, and reaction conditions for various transformations of this compound. nih.gov This would significantly speed up the development of new synthetic methods.

In Situ Screening: Coupling automated synthesis with in situ biological or material property screening would create a powerful platform for the rapid identification of lead compounds for drug discovery or new materials with specific functionalities.

| Parameter | High-Throughput Experimentation (HTE) Approach |

| Catalyst Screening | Parallel synthesis and screening of a diverse set of metal catalysts and ligands. |

| Solvent Screening | Evaluation of a wide range of conventional and green solvents in parallel. |

| Temperature Optimization | Rapid screening of multiple reaction temperatures to determine the optimal conditions. |

| Reagent Stoichiometry | Automated variation of reagent ratios to fine-tune the reaction outcome. |

Advanced Functional Material Design through Strategic Derivatization

The presence of two reactive handles in this compound makes it an excellent building block for the design of advanced functional materials.

Promising areas for future research include:

Polymer Synthesis: The compound can be used as a monomer for the synthesis of novel polymers. For instance, the carboxylic acid and sulfonyl chloride groups can be used to create polyesters or polyamides with unique properties conferred by the sulfonyl group.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker to coordinate with metal ions, forming porous MOFs. The sulfonyl chloride group can then be post-synthetically modified to introduce specific functionalities within the pores of the MOF, leading to materials with applications in gas storage, separation, and catalysis.

Surface Modification: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for grafting onto the surface of various materials (e.g., silica, nanoparticles). This could be used to tailor the surface properties of materials for applications in chromatography, sensing, or as solid-supported catalysts.

Derivatization for Analytical Applications: A similar compound, 3-(chlorosulfonyl)benzoic acid, has been used as a derivatizing agent to enhance the sensitivity of detection in mass spectrometry. acs.org this compound could be similarly explored for developing new analytical methods for the detection of various analytes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chlorosulfonyl)-4-methoxybenzoic acid, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized by reacting the sodium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction requires reflux conditions (~70°C) and yields the sulfonyl chloride intermediate, which is hydrolyzed to the final product using aqueous sodium bicarbonate (pH 7–9). Maintaining precise stoichiometry (4–4.5 moles of base per mole of substrate) and controlled pH is critical to minimize side reactions .

Q. How can researchers purify this compound to ensure analytical-grade quality?

- Methodological Answer : Post-synthesis purification involves acidification of the reaction mixture with dilute HCl to precipitate the crude product. Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 210–215°C, depending on substituents) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and chlorosulfonyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (expected m/z: ~264.68) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonation/chlorination?

- Methodological Answer : Side reactions (e.g., over-chlorination or sulfonic acid dimerization) can be minimized by:

- Using stoichiometric control (e.g., 1:1.2 molar ratio of substrate to SOCl₂).

- Maintaining low temperatures (0–5°C) during chlorination to reduce exothermic side reactions.

- Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency in biphasic systems.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR .

Q. What mechanistic insights explain the regioselectivity of chlorosulfonation in benzoic acid derivatives?

- Methodological Answer : The chlorosulfonyl group (-SO₂Cl) typically substitutes at the para position relative to the methoxy group due to the electron-donating effect of methoxy (-OCH₃), which activates the aromatic ring. Density functional theory (DFT) calculations suggest that the transition state for sulfonation is stabilized at the 4-position due to resonance interactions between the methoxy and sulfonyl groups. Experimental validation via isotopic labeling (e.g., deuterated substrates) can confirm reaction pathways .

Q. How should researchers resolve contradictory data in reaction yields reported across studies?

- Methodological Answer : Discrepancies in yields (e.g., 70% vs. 85%) may arise from differences in:

- Purity of starting materials (e.g., potassium salt vs. free acid).

- Workup protocols (e.g., incomplete acidification or solvent removal).

- Catalyst loadings (e.g., DMF at 0.5–1 mol% vs. excess).

Researchers should replicate experiments using identical conditions (reported in Example 1 vs. Example 2 in ) and employ statistical tools (e.g., ANOVA) to identify significant variables.

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Key derivatization approaches include:

- Nucleophilic substitution : Replacing the chlorosulfonyl group with amines (e.g., benzylamine) to form sulfonamides.

- Esterification : Converting the carboxylic acid to methyl esters using methanol/H₂SO₄.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the aromatic ring.

Each derivative should be characterized via X-ray crystallography to confirm structural integrity .

Analytical and Safety Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : The compound is corrosive and moisture-sensitive. Key safety measures include:

- Using anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis.

- Wearing acid-resistant gloves and eye protection.

- Storing in sealed containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) should screen for chlorinated byproducts (e.g., dichlorobenzoic acids) and residual solvents. Toxicity assays (e.g., Ames test for mutagenicity) are recommended for biologically active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.